molecular formula C14H15ClN2O2 B5594597 ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B5594597
M. Wt: 278.73 g/mol
InChI Key: CCGOSYGIFCBEKP-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, a chlorobenzyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the chlorobenzyl group: The pyrazole intermediate can undergo a nucleophilic substitution reaction with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorobenzyl group to a benzyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohols or benzyl derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the chlorine atom.

    Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate: Similar structure but with the chlorine atom in a different position.

    Ethyl 1-(3-bromobenzyl)-5-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

ethyl 1-[(3-chlorophenyl)methyl]-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-8-16-17(10(13)2)9-11-5-4-6-12(15)7-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGOSYGIFCBEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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